molecular formula C21H15FN4O3S B2993133 3-((4-(4-fluoro-3-methylphenyl)-1,1-dioxido-3-oxo-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)methyl)benzonitrile CAS No. 1251681-71-6

3-((4-(4-fluoro-3-methylphenyl)-1,1-dioxido-3-oxo-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)methyl)benzonitrile

Cat. No. B2993133
CAS RN: 1251681-71-6
M. Wt: 422.43
InChI Key: SNJPIHLNEAIYQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is a complex organic molecule with several functional groups, including a pyridothiadiazine ring and a benzonitrile group. These types of compounds are often found in pharmaceuticals and biologically active compounds .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques like X-ray diffraction, NMR spectroscopy, and mass spectrometry .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be determined using a variety of analytical techniques. For example, the melting point could be determined using differential scanning calorimetry, and the solubility could be determined using various solvents .

Scientific Research Applications

Anticancer Applications

The core structure of triazolothiadiazine derivatives has been explored for its anticancer properties. The ability to interact with various cancer-related targets through hydrogen bond formation makes this class of compounds a valuable asset in the design of new anticancer drugs. Researchers have been focusing on the structure-activity relationship of these compounds to optimize their efficacy against different types of cancer cells .

Antimicrobial and Antibacterial Agents

Compounds with the 1,2,4-triazole ring, such as our compound of interest, have shown significant antibacterial activity. They are particularly important in the fight against drug-resistant bacteria, which is a growing concern in public health. The development of new antibacterial agents incorporating the 1,2,4-triazole structure is an active area of research, aiming to address the challenge of microbial resistance .

Analgesic and Anti-inflammatory Properties

The triazolothiadiazine scaffold is also associated with analgesic and anti-inflammatory effects. These compounds can be designed to target specific pathways involved in pain perception and inflammation, offering potential for the development of new pain relief medications .

Antioxidant Activity

Oxidative stress is implicated in numerous diseases, and antioxidants are crucial in mitigating these effects. Triazolothiadiazine derivatives have been investigated for their antioxidant properties, which could lead to therapeutic applications in conditions caused by oxidative damage .

Antiviral Potential

The search for new antiviral agents is particularly relevant in the context of emerging viral diseases. The triazolothiadiazine core has been studied for its potential to inhibit viral replication, making it a promising candidate for the development of new antiviral drugs .

Enzyme Inhibition

A variety of enzymes can be targeted by triazolothiadiazine derivatives, including carbonic anhydrase, cholinesterase, alkaline phosphatase, lipase, and aromatase. Inhibiting these enzymes has therapeutic implications for several conditions, such as glaucoma, Alzheimer’s disease, obesity, and hormone-related cancers .

properties

IUPAC Name

3-[[4-(4-fluoro-3-methylphenyl)-1,1,3-trioxopyrido[2,3-e][1,2,4]thiadiazin-2-yl]methyl]benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15FN4O3S/c1-14-10-17(7-8-18(14)22)26-20-19(6-3-9-24-20)30(28,29)25(21(26)27)13-16-5-2-4-15(11-16)12-23/h2-11H,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNJPIHLNEAIYQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N2C3=C(C=CC=N3)S(=O)(=O)N(C2=O)CC4=CC(=CC=C4)C#N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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